molecular formula C29H28N4O4 B10984893 N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide

N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide

Cat. No.: B10984893
M. Wt: 496.6 g/mol
InChI Key: GMVFYIQPWMVUFW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is a complex organic compound with a unique structure that combines an acetylamino group, a phenyl ring, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide typically involves multiple steps, starting with the preparation of the core isoindolo[2,1-a]quinazoline structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The acetylamino group is introduced via acetylation of an amine precursor, and the hexanamide chain is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and automated purification systems. The reaction conditions would be carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group and the isoindolo[2,1-a]quinazoline core are likely to play key roles in binding to these targets, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{[4-(acetylamino)phenyl]sulfonyl}-1,3-thiazol-2-yl)acetamide
  • N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is unique due to its combination of an acetylamino group, a phenyl ring, and a hexanamide chain, which is not commonly found in other compounds. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanamide

InChI

InChI=1S/C29H28N4O4/c1-19(34)30-20-14-16-21(17-15-20)31-26(35)13-3-2-8-18-32-27-22-9-4-5-10-23(22)29(37)33(27)25-12-7-6-11-24(25)28(32)36/h4-7,9-12,14-17,27H,2-3,8,13,18H2,1H3,(H,30,34)(H,31,35)

InChI Key

GMVFYIQPWMVUFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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